2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol
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Overview
Description
2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a tetrazole ring, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps. One common method includes the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)aniline with salicylaldehyde under acidic conditions to form the hydrazone linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: Similar in structure but with a triazole ring instead of a tetrazole ring.
Imidazole Derivatives: Contain an imidazole ring and exhibit similar biological activities.
Indole Derivatives: Feature an indole ring and are known for their diverse pharmacological properties.
Uniqueness
2-[(E)-{2-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to the presence of the tetrazole ring, which imparts specific electronic and steric properties that influence its reactivity and biological activity
Properties
Molecular Formula |
C14H12N6O |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(E)-[[3-(2H-tetrazol-5-yl)phenyl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H12N6O/c21-13-7-2-1-4-11(13)9-15-16-12-6-3-5-10(8-12)14-17-19-20-18-14/h1-9,16,21H,(H,17,18,19,20)/b15-9+ |
InChI Key |
BDADNLYGNYCCIA-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC(=C2)C3=NNN=N3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC(=C2)C3=NNN=N3)O |
Origin of Product |
United States |
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